

# comparison of spectroscopic data with published 3-(4-Fluorobenzyl)piperidine spectra

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## Compound of Interest

Compound Name: 3-(4-Fluorobenzyl)piperidine

Cat. No.: B176851

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## Spectroscopic Data Comparison: 3-(4-Fluorobenzyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of expected spectroscopic data for **3-(4-Fluorobenzyl)piperidine** with published data for structurally related compounds. Due to the limited availability of a complete, published spectral dataset for this specific molecule, this comparison is based on established values for similar chemical entities. This guide is intended to assist researchers in the identification and characterization of **3-(4-Fluorobenzyl)piperidine**.

## Data Presentation

The following tables summarize the expected  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry data for **3-(4-Fluorobenzyl)piperidine**. These expected values are derived from the analysis of published data for substituted piperidines and compounds containing the 4-fluorobenzyl moiety.

Table 1: Expected  $^1\text{H}$  NMR Spectroscopic Data for **3-(4-Fluorobenzyl)piperidine**

Protons	Chemical Shift ( $\delta$ ) ppm (Predicted)	Multiplicity	Coupling Constant (J) Hz (Predicted)
Aromatic (C <sub>6</sub> H <sub>4</sub> )	7.15 - 7.05	m	-
Aromatic (C <sub>6</sub> H <sub>4</sub> )	7.00 - 6.90	m	-
Piperidine (CH)	2.90 - 2.80	m	-
Piperidine (CH <sub>2</sub> )	2.75 - 2.65	m	-
Benzyl (CH <sub>2</sub> )	2.60 - 2.50	d	~7
Piperidine (CH)	2.00 - 1.90	m	-
Piperidine (CH <sub>2</sub> )	1.80 - 1.40	m	-
Piperidine (NH)	1.30 - 1.20	br s	-

Table 2: Expected <sup>13</sup>C NMR Spectroscopic Data for **3-(4-Fluorobenzyl)piperidine**

Carbon Atom	Chemical Shift ( $\delta$ ) ppm (Predicted)
Aromatic (C-F)	162.0 - 160.0 (d, <sup>1</sup> JCF $\approx$ 245 Hz)
Aromatic (C)	136.0 - 135.0 (d, <sup>4</sup> JCF $\approx$ 3 Hz)
Aromatic (CH)	130.5 - 129.5 (d, <sup>3</sup> JCF $\approx$ 8 Hz)
Aromatic (CH)	115.5 - 114.5 (d, <sup>2</sup> JCF $\approx$ 21 Hz)
Piperidine (CH)	51.0 - 49.0
Piperidine (CH <sub>2</sub> )	47.0 - 45.0
Benzyl (CH <sub>2</sub> )	40.0 - 38.0
Piperidine (CH)	36.0 - 34.0
Piperidine (CH <sub>2</sub> )	32.0 - 30.0
Piperidine (CH <sub>2</sub> )	26.0 - 24.0

Table 3: Expected Mass Spectrometry Data for **3-(4-Fluorobenzyl)piperidine**

m/z (Predicted)	Ion Identity	Fragmentation Pathway
193	$[M]^+$	Molecular Ion
109	$[C_7H_6F]^+$	Benzylic cleavage
84	$[C_5H_{10}N]^+$	Cleavage of the benzyl group

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

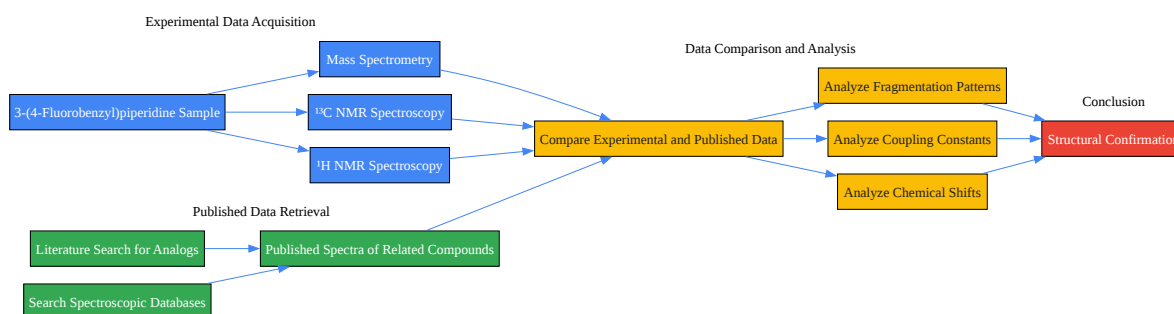
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ).
- Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
- $^1H$  NMR Acquisition:
  - Pulse Sequence: Standard single-pulse experiment.
  - Spectral Width: Approximately 12 ppm.
  - Number of Scans: 16 to 64, depending on sample concentration.
  - Relaxation Delay: 1-2 seconds.
- $^{13}C$  NMR Acquisition:
  - Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).
  - Spectral Width: Approximately 220 ppm.
  - Number of Scans: 1024 or more, as  $^{13}C$  has a low natural abundance.

- Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- ESI-MS Acquisition (for accurate mass and molecular ion):
  - Ionization Mode: Positive ion mode.
  - Capillary Voltage: 3-4 kV.
  - Drying Gas Flow and Temperature: Optimized for the specific instrument.
  - Mass Range: Scan a range appropriate for the expected molecular weight (e.g.,  $m/z$  50-500).
- EI-MS Acquisition (for fragmentation pattern):
  - Ionization Energy: 70 eV.
  - Source Temperature: 200-250 °C.
  - Mass Range: Scan a range appropriate for the expected fragments (e.g.,  $m/z$  40-300).
- Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways based on the observed mass-to-charge ratios. The fragmentation of piperidine derivatives often involves cleavage of the piperidine ring and reactions of its substituents.<sup>[1]</sup>

## Mandatory Visualization



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Caption: Workflow for comparing experimental and published spectroscopic data.

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## References

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